molecular formula C19H30FN3O3S B2605111 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898460-83-8

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2605111
CAS No.: 898460-83-8
M. Wt: 399.53
InChI Key: XODUHZASQNCIOJ-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound that features a urea functional group. This compound is notable for its intricate structure, which includes a tert-butyl group, a piperidine ring, and a sulfonyl group attached to a fluorinated aromatic ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Fluorinated Aromatic Ring: This step involves the coupling of the fluorinated aromatic ring to the piperidine intermediate, which can be achieved through nucleophilic substitution reactions.

    Formation of the Urea Group: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: Lacks the fluorine and methyl groups on the aromatic ring.

    1-(Tert-butyl)-3-(2-(1-((4-chloro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea: Contains a chlorine atom instead of a fluorine atom.

    1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-ethylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea: Contains an ethyl group instead of a methyl group on the aromatic ring.

Uniqueness

1-(Tert-butyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is unique due to the presence of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical properties and biological activities. These substituents can affect the compound’s lipophilicity, electronic distribution, and steric interactions, making it distinct from similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O3S/c1-14-13-16(8-9-17(14)20)27(25,26)23-12-6-5-7-15(23)10-11-21-18(24)22-19(2,3)4/h8-9,13,15H,5-7,10-12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUHZASQNCIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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